
2-(2-Fluorophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)morpholine is a chemical compound with the CAS Number: 1017480-65-7 . It has a molecular weight of 181.21 . The IUPAC name for this compound is 2-(2-fluorophenyl)morpholine .
Synthesis Analysis
Morpholines, including 2-(2-Fluorophenyl)morpholine, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The InChI code for 2-(2-Fluorophenyl)morpholine is 1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 . This indicates that the compound contains 10 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .
Physical And Chemical Properties Analysis
2-(2-Fluorophenyl)morpholine is an oil at room temperature . The compound is stable under normal temperatures and pressures .
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : 2-(2-Fluorophenyl)morpholine and its derivatives have been synthesized using various techniques, such as amination and cyclization in nonproton polar solvents, followed by acidification. These methods have yielded significant results in the formation of compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride (Tao Yuan, 2012).
Crystal Structure and Characterization : Detailed crystal structure analysis and characterization of compounds like (Z)-3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholinoprop-2-en-1-one have been conducted to understand their molecular configuration and potential applications (B. Chai, Changling Liu, 2011).
Pharmaceutical Intermediates
Role in Drug Synthesis : These compounds have been used as key intermediates in the synthesis of various pharmaceuticals. For example, (S)-3-(4-Fluorophenyl)morpholin-2-one is a critical intermediate in the production of the antiemetic drug Aprepitant (S. Wang, 2015).
Exploratory Studies in Drug Mechanism : Research has also explored the mechanisms of drug interactions and transformations, like the study on the defluorination of an (aminofluorophenyl)oxazolidinone, providing insights into drug stability and reactivity under various conditions (E. Fasani et al., 2008).
Biochemical and Biomedical Applications
Biological Activity Assessment : Compounds like 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine have been synthesized and tested for various biological activities, including antibacterial, antioxidant, and anti-TB properties, demonstrating their potential in therapeutic applications (Mamatha S.V et al., 2019).
Antimicrobial Activity Testing : Research has been conducted on the antimicrobial properties of morpholine derivatives in experimental models, such as the study of morpholine 2-(5-(3-fluorophenyl) -4-amino-1,2,4-triazol-3-ilthio) acetate in rats with pancreatitis, providing insights into its potential therapeutic applications (O. Bigdan et al., 2020).
Safety and Hazards
The safety information for 2-(2-Fluorophenyl)morpholine includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
The future directions for research on 2-(2-Fluorophenyl)morpholine and similar compounds are promising. The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Further landmark achievements are expected in the fields of fluorination and fluoroalkylation as organofluorine compounds are used increasingly in everyday applications .
properties
IUPAC Name |
2-(2-fluorophenyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQOCFSZEFFTKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)morpholine | |
CAS RN |
1017480-65-7 |
Source


|
| Record name | 2-(2-fluorophenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1358513.png)

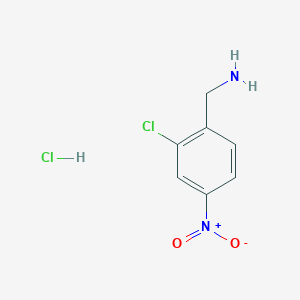
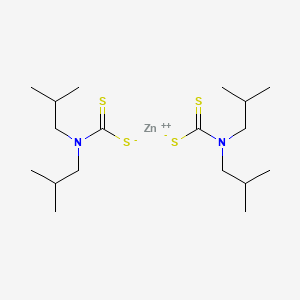

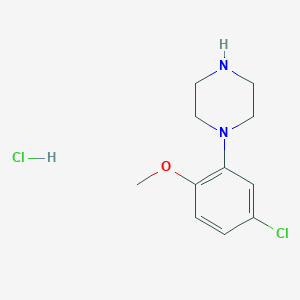
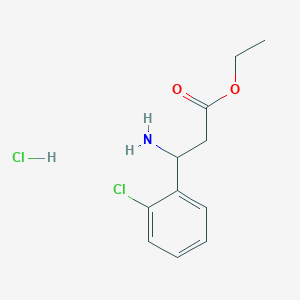

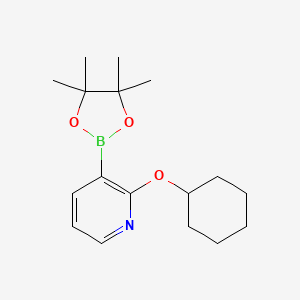
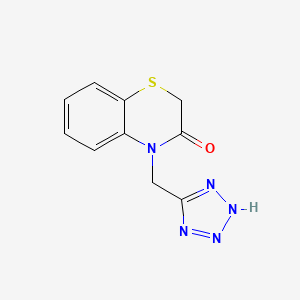


![4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1358534.png)
